molecular formula C23H23NO6S B11164279 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11164279
M. Wt: 441.5 g/mol
InChI Key: VOUNNRDSKLSMJH-UHFFFAOYSA-N
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Description

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

Its combination of a chromen-7-yl core with a sulfonamide and butanoate group sets it apart from other coumarin derivatives.

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H23NO6S/c1-3-20(24-31(27,28)16-10-7-14(2)8-11-16)23(26)29-15-9-12-18-17-5-4-6-19(17)22(25)30-21(18)13-15/h7-13,20,24H,3-6H2,1-2H3

InChI Key

VOUNNRDSKLSMJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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